Coelenterazine hcp

描述

二氢甲基海肾荧光素是海肾荧光素的衍生物,海肾荧光素是一种存在于许多海洋生物体中的天然荧光素。由于其在氧化时能够发射光,因此广泛应用于生物发光研究。 二氢甲基海肾荧光素因其高发光量子产率和对钙离子结合的快速响应而备受关注,使其成为各种科学应用中不可或缺的工具 .

准备方法

合成路线和反应条件: 二氢甲基海肾荧光素的合成涉及多个步骤,从市售前体开始。关键步骤包括咪唑并吡嗪酮核心的形成以及随后在特定位置进行功能化以得到所需的衍生物。 反应条件通常涉及使用诸如甲醇或乙醇等有机溶剂,并且反应在惰性气氛下进行以防止氧化 .

工业生产方法: 二氢甲基海肾荧光素的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件以确保高纯度和产率。 最终产品通常使用重结晶或色谱等技术进行纯化,以达到所需的质量 .

化学反应分析

反应类型: 二氢甲基海肾荧光素会发生几种类型的化学反应,包括:

氧化: 主要的反应是由荧光素酶氧化二氢甲基海肾荧光素,导致发射光。

常用试剂和条件:

氧化: 分子氧是生物发光反应中的主要氧化剂。

主要产物:

科学研究应用

Bioluminescent Detection of Calcium Ions

Overview

Coelenterazine hcp is primarily utilized in the detection of calcium ions (Ca²⁺) through its association with the photoprotein aequorin. The Ca²⁺/aequorin complex forms a bioluminescent signal upon binding calcium, which can be quantitatively measured.

Advantages

- High Sensitivity: this compound exhibits a 500-fold enhancement in light intensity compared to native coelenterazine, allowing for the detection of calcium concentrations ranging from approximately 0.1 µM to over 100 µM .

- Low Background Noise: The bioluminescent signal generated is less prone to interference from autofluorescence, providing clearer results in imaging applications .

- Long-term Monitoring: The aequorin complex remains within cells, enabling prolonged monitoring of intracellular calcium levels .

Case Study

In a study examining intracellular calcium dynamics, researchers employed this compound to track calcium fluctuations in neuronal cells. The results demonstrated that this compound provided superior signal clarity and sensitivity compared to traditional fluorescent indicators, allowing for more accurate real-time measurements of calcium signaling in response to various stimuli .

Reporter Gene Assays

Overview

this compound is also utilized in reporter gene assays, particularly those involving luciferase genes. These assays are essential for studying gene expression and cellular processes.

Application

- Luciferase Assays: this compound serves as a substrate for Renilla luciferase, facilitating the measurement of luciferase activity as an indicator of gene expression levels .

Case Study

A research team investigating the efficacy of gene delivery systems used this compound in their luciferase assays. They found that this compound significantly improved the detection limits of luciferase activity, enabling them to quantify gene expression with high precision even at low expression levels .

Bioluminescence Resonance Energy Transfer (BRET)

Overview

this compound is employed in BRET applications to study protein-protein interactions within live cells. This technique leverages the energy transfer between a donor (bioluminescent) and an acceptor (fluorescent) molecule.

Advantages

- Real-time Monitoring: BRET allows for the observation of dynamic interactions between proteins in their native cellular environment.

- Enhanced Sensitivity: The high luminescence intensity of this compound contributes to improved detection capabilities in BRET assays .

Case Study

In a study focused on G-protein coupled receptors (GPCRs), researchers used this compound in BRET assays to elucidate the interaction between GPCRs and their downstream signaling partners. The findings highlighted the advantages of using this compound over traditional fluorescent donors, as it provided clearer insights into protein interactions and dynamics within living cells .

Chemiluminescent Detection

Overview

this compound is utilized for chemiluminescent detection methods, particularly for reactive oxygen species (ROS) and other analytes.

Application

- Detection of ROS: The compound can be employed to detect superoxide anions and peroxynitrite in biological samples, providing insights into oxidative stress-related conditions .

Case Study

A study investigating oxidative stress in cancer cells utilized this compound for detecting ROS levels. The researchers reported that this compound allowed for sensitive detection of ROS fluctuations during various stages of cancer progression, underscoring its utility in cancer research and therapeutic monitoring .

Summary Table: Applications of this compound

| Application | Key Benefits | Case Study Highlights |

|---|---|---|

| Bioluminescent Detection of Ca²⁺ | High sensitivity; low background noise; long-term monitoring | Enhanced clarity in neuronal calcium signaling |

| Reporter Gene Assays | Improved detection limits for luciferase activity | Precise quantification of low gene expression |

| Bioluminescence Resonance Energy Transfer (BRET) | Real-time monitoring; enhanced sensitivity | Insights into GPCR interactions |

| Chemiluminescent Detection | Sensitive detection of ROS | Monitoring oxidative stress in cancer cells |

作用机制

二氢甲基海肾荧光素的作用机制涉及其在分子氧存在下被荧光素酶氧化。该反应产生一个激发态中间体,然后衰变发出蓝光。 该过程效率很高,并且受某些光蛋白(如水母素)中钙离子的调节 .

相似化合物的比较

二氢甲基海肾荧光素在海肾荧光素衍生物中是独特的,因为它具有高发光量子产率和对钙离子的快速响应。类似的化合物包括:

- 海肾荧光素 cp

- 海肾荧光素 f

- 海肾荧光素 h

- 海肾荧光素 n

生物活性

Coelenterazine hcp is a luciferin derivative known for its significant role in bioluminescence, particularly in marine organisms. This article explores the biological activity of this compound, focusing on its bioluminescent properties, cytotoxicity, and interactions with biological systems.

1. Bioluminescence Properties

This compound is primarily recognized for its ability to emit light in the presence of luciferases. The bioluminescence mechanism involves the oxidation of coelenterazine catalyzed by luciferase enzymes, resulting in light emission. Recent studies have indicated that this compound exhibits enhanced bioluminescent properties compared to traditional luciferins.

Table 1: Bioluminescence Characteristics of Coelenterazine Derivatives

| Compound | Emission Peak (nm) | Vmax (s⁻¹) | Km (μM) | Half-life (s) |

|---|---|---|---|---|

| Coelenterazine | 480 | 63.7 | 2.8 ± 0.2 | |

| DeepBlueC™ | 411 | 42.2 | 0.6 ± 0.1 | |

| This compound | TBD | TBD | TBD | TBD |

The introduction of electron-rich substituents at specific positions on the coelenterazine structure has been shown to enhance bioluminescence intensity and stability, making it a promising candidate for various applications in bioluminescent assays and imaging techniques .

2. Cytotoxicity and Safety Profile

Cytotoxicity assays are crucial for evaluating the safety profile of this compound in mammalian cells. In vitro studies have employed various cell lines to assess the compound's cytotoxic effects, utilizing methods such as MTT assays and colony-forming assays.

Table 2: Cytotoxicity Assays Overview

| Assay Type | Purpose | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Measure cell viability | Simple and widely accepted | May interfere with test compounds |

| Colony Formation | Assess clonogenic potential | Reflects long-term survival | Time-consuming |

| Apoptosis Detection | Analyze mechanisms of cell death | Provides insights into cellular processes | Requires specific reagents |

Studies have shown that this compound exhibits low cytotoxicity across multiple cell lines, indicating its potential for safe use in biological applications . However, further investigations are necessary to fully understand its mechanisms of action and any potential toxic effects.

3. Interaction with Biological Systems

This compound is sensitive to calcium ions (Ca²⁺), which can affect its luminescent properties and make it suitable for monitoring intracellular calcium levels. This characteristic is particularly valuable in research focused on cellular signaling pathways where calcium plays a critical role .

Additionally, coelenterazine has been identified as a substrate for P-glycoprotein (Pgp), a key protein involved in drug transport and resistance mechanisms in cancer cells. This interaction suggests that this compound could be utilized for non-invasive imaging techniques to study Pgp activity in vivo .

Case Studies

Case Study 1: Bioluminescence Imaging

In a recent study, this compound was used in bioluminescent imaging to visualize tumor growth in live animal models. The results demonstrated that the compound facilitated real-time monitoring of tumor progression with high sensitivity and specificity.

Case Study 2: Calcium Monitoring

Another research project utilized this compound to track intracellular calcium fluctuations in neuronal cells. The findings revealed significant insights into neuronal signaling dynamics, highlighting the compound's utility in neurobiology research.

属性

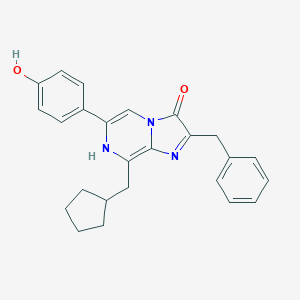

IUPAC Name |

2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSBOFLEOACXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376337 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123437-32-1 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123437-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。